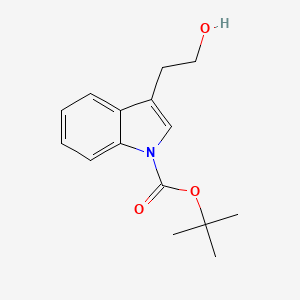

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate (CAS: 141972-32-9) is a synthetic indole derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the indole ring. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in the development of dopamine receptor agonists and other bioactive molecules . The hydroxyethyl side chain enhances solubility in polar solvents and provides a site for further functionalization, such as esterification or etherification. Its structural features are critical for modulating interactions with biological targets, as seen in analogues targeting D2/D3 receptors .

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-11(8-9-17)12-6-4-5-7-13(12)16/h4-7,10,17H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFPZEDGWAEVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 261.32 g/mol

- Solubility : Soluble in organic solvents, facilitating its use in biochemical assays.

The compound features an indole ring system substituted with a tert-butyl group and a hydroxyethyl group. This configuration enhances its ability to participate in hydrogen bonding and other interactions with biological macromolecules, influencing enzyme activities and metabolic pathways.

Chemistry

In the field of chemistry, tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its versatile structure allows it to undergo multiple chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The compound can be reduced to yield amines or alcohols.

- Substitution : The tert-butyl group can be replaced with other functional groups under specific conditions.

These reactions are essential for developing new chemical entities and exploring reaction mechanisms.

Biology

In biological research, the compound is utilized to study biochemical pathways and enzyme interactions. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter systems, particularly within neurological contexts. The following biological activities have been observed:

- Hydrogen Bonding : The hydroxyl group facilitates interactions with proteins, influencing enzyme kinetics.

- Neurotransmitter Modulation : Its ability to mimic neurotransmitter structures may allow it to affect neurotransmitter pathways.

Medicine

In medicinal chemistry, this compound is used as a building block for drug synthesis. Its structural features make it suitable for developing pharmaceuticals targeting various diseases, including inflammatory conditions and neurological disorders.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of bioactive compounds using this compound as a precursor. The research highlighted its role in generating novel indole derivatives that exhibited significant biological activity against cancer cell lines. The synthesized compounds showed improved efficacy compared to existing treatments, indicating the compound's potential in drug development .

Case Study 2: Neurotransmitter Interaction Studies

Another investigation focused on the interaction of this compound with G-protein-coupled receptors (GPCRs). The study revealed that the compound could act as an agonist or antagonist depending on the receptor type, suggesting its utility in designing drugs that target specific GPCR pathways involved in neurological disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Key Observations :

- Hydroxyethyl vs.

- Hydroxyethyl vs. Vinyl-Pyrrolidinone (III-96): III-96’s conjugated vinyl-pyrrolidinone system may enhance π-π stacking and amide-mediated hydrogen bonding, favoring kinase inhibition .

- Hydroxyethyl vs. Isopropyl (CAS 2088976-41-2) : The isopropyl group increases lipophilicity (clogP ~3.5 vs. ~1.8 for hydroxyethyl), affecting membrane permeability .

Physicochemical Properties

Notes:

- The hydroxyethyl group improves aqueous solubility compared to methyl or isopropyl analogues.

- Piperazinylmethyl derivatives (e.g., 11a) exhibit higher molecular weights and altered logP values due to nitrogen basicity .

Q & A

Basic Question: What are the common synthetic routes for preparing tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate?

Methodological Answer:

A widely used approach involves Grignard reagent-mediated alkylation of indole precursors. For example, a tert-butyl-protected indole derivative can react with 2-hydroxyethyl magnesium bromide under anhydrous THF at 0°C, followed by quenching with saturated NHCl and purification via flash chromatography (70:30 hexane:ethyl acetate gradient) . Key considerations include:

- Reagent stoichiometry : Excess Grignard reagent (1.2–1.5 eq) ensures complete conversion.

- Temperature control : Slow addition at 0°C minimizes side reactions like over-alkylation.

- Workup : Immediate quenching prevents degradation of the hydroxyethyl group.

Advanced Question: How can researchers optimize reaction yields when introducing the 2-hydroxyethyl moiety to the indole core?

Methodological Answer:

Yield optimization requires addressing competing side reactions, such as oxidation of the hydroxyethyl group or incomplete deprotection. Strategies include:

- Protection-deprotection cycles : Temporarily protect the hydroxyl group (e.g., as a silyl ether) during alkylation, followed by acidic or fluoride-mediated deprotection .

- Catalytic additives : Use of iodine (0.1–0.5 mol%) to activate magnesium surfaces for efficient Grignard formation .

- In situ monitoring : Track reaction progress via TLC (R ~0.55 in hexane:ethyl acetate 70:30) to halt the reaction at optimal conversion .

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy :

- X-ray crystallography : Resolve steric effects of the tert-butyl group and hydroxyethyl orientation, as demonstrated in structurally analogous indole derivatives .

Advanced Question: How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

Methodological Answer:

Discrepancies often arise from rotameric equilibria or hydrogen bonding. Mitigation steps:

- Variable-temperature NMR : Cool samples to –40°C to slow rotation and simplify splitting patterns .

- Deuterated solvent screening : Use DMSO-d to stabilize intramolecular hydrogen bonds involving the hydroxyethyl group .

- 2D experiments : Perform HSQC and HMBC to correlate ambiguous protons with adjacent carbons .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (P280) .

- Ventilation : Use fume hoods to prevent inhalation of dust (P284) .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carbamate group .

Advanced Question: How can researchers address instability or decomposition of the hydroxyethyl group during long-term storage?

Methodological Answer:

Instability often results from oxidation or moisture. Solutions include:

- Stabilizing additives : Add 1–2% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

- Lyophilization : For hygroscopic batches, lyophilize under high vacuum and store with desiccants (e.g., silica gel) .

- Periodic QC checks : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Advanced Question: What strategies enable regioselective functionalization of the indole core without disrupting the carbamate group?

Methodological Answer:

- Electrophilic substitution : Use mild Lewis acids (e.g., ZnCl) to direct reactions to the indole C3 position, leveraging the electron-donating tert-butyl carbamate .

- Cross-coupling : Suzuki-Miyaura reactions at C5/C6 positions are feasible with Pd(dppf)Cl catalysis, leaving the carbamate intact .

- Protection : Transiently protect the hydroxyethyl group as a TBS ether during functionalization .

Advanced Question: How can this compound serve as an intermediate in bioactive molecule synthesis?

Methodological Answer:

- Antiviral agents : The indole-carbamate scaffold is a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs) via Pd-catalyzed coupling with heterocyclic boronic acids .

- Anti-inflammatory derivatives : Introduce sulfonamide or triazole groups at the hydroxyethyl position using click chemistry .

- Prodrug design : Hydrolyze the tert-butyl carbamate in vivo to release active indole-3-carboxylic acids .

Basic Question: What solvents and conditions should be avoided during purification?

Methodological Answer:

- Protic solvents : Methanol or ethanol may cleave the carbamate; use aprotic solvents like ethyl acetate or DCM .

- High-temperature silica chromatography : Limit gradients to ≤10% ethyl acetate in hexane to prevent on-column decomposition .

- Acidic workups : Avoid pH <5, which hydrolyzes the tert-butyl group .

Advanced Question: How can computational methods aid in predicting reactivity or spectroscopic properties?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts (<2 ppm deviation from experimental) .

- Molecular docking : Screen derivatives for binding to biological targets (e.g., HIV reverse transcriptase) using AutoDock Vina .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.